tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate
Description
Tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, an azetidine ring, and a tetrazolo[1,5-a]pyrimidine moiety
Properties
IUPAC Name |
tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3/c1-13(2,3)22-12(21)17-8-5-9(17)10(20)18-6-4-7-19-11(18)14-15-16-19/h9H,4-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHSKQHDYNCDAN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)N2CCCN3C2=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1C(=O)N2CCCN3C2=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the tetrazolo[1,5-a]pyrimidine core through a cyclization reaction involving appropriate precursors This intermediate is then coupled with an azetidine derivative under suitable conditions to form the desired product
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2R)-2-(tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate
- Tert-butyl (2R)-2-(pyrimidine-4-carbonyl)azetidine-1-carboxylate
- Tert-butyl (2R)-2-(tetrazolo[1,5-a]pyrimidine-4-carbonyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (2R)-2-(6,7-dihydro-5H-tetrazolo[1,5-a]pyrimidine-4-carbonyl)azetidine-1-carboxylate is unique due to the presence of the tetrazolo[1,5-a]pyrimidine moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
